molecular formula C8H4F2N2O B13455584 5,8-Difluoro-1,2-dihydrophthalazin-1-one

5,8-Difluoro-1,2-dihydrophthalazin-1-one

Cat. No.: B13455584
M. Wt: 182.13 g/mol
InChI Key: MDGJNWLZJJZEDK-UHFFFAOYSA-N
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Description

5,8-Difluoro-1,2-dihydrophthalazin-1-one is a chemical compound with the molecular formula C8H4F2N2O It is a derivative of phthalazinone, characterized by the presence of two fluorine atoms at the 5 and 8 positions on the phthalazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Difluoro-1,2-dihydrophthalazin-1-one typically involves the reaction of appropriate fluorinated precursors with hydrazine derivatives. One common method includes the cyclization of 5,8-difluorophthalic anhydride with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,8-Difluoro-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.

    Reduction: Reduction reactions can yield dihydrophthalazinone derivatives with altered electronic properties.

    Substitution: The fluorine atoms on the phthalazinone ring can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce a variety of functionalized phthalazinone compounds.

Scientific Research Applications

5,8-Difluoro-1,2-dihydrophthalazin-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,8-Difluoro-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Fluorophthalazin-1(2H)-one: A similar compound with a single fluorine atom at the 6 position.

    8-Fluoro-1,2-dihydrophthalazin-1-one: Another derivative with a fluorine atom at the 8 position.

Uniqueness

5,8-Difluoro-1,2-dihydrophthalazin-1-one is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The dual fluorination can enhance its stability, reactivity, and potential biological activities compared to its mono-fluorinated counterparts.

Properties

Molecular Formula

C8H4F2N2O

Molecular Weight

182.13 g/mol

IUPAC Name

5,8-difluoro-2H-phthalazin-1-one

InChI

InChI=1S/C8H4F2N2O/c9-5-1-2-6(10)7-4(5)3-11-12-8(7)13/h1-3H,(H,12,13)

InChI Key

MDGJNWLZJJZEDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)C=NNC2=O)F

Origin of Product

United States

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